4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
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Description
4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, also known as this compound, is a useful research compound. Its molecular formula is C31H32O14 and its molecular weight is 628.583. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Analysis
Chondroitin 6-sulfate Trisaccharide Synthesis :
- The chemical synthesis of a chondroitin 6-sulfate trisaccharide derivative was achieved using the derivative of 2-deoxy-2-trichloroacetamido-D-galacto series and D-glucuronic acid-derived acceptors, addressing stereocontrol issues and achieving excellent yield and stereoselectivity in specific reaction steps (Bélot & Jacquinet, 2000).
Hyaluronan Trisaccharides Synthesis :
- The synthesis of hyaluronan trisaccharides was accomplished using phenyl sulfoxide and trichloroacetimidate glycosylation methodologies, representing the first synthesis of beta-methyl derivatives incorporating all structural features of polymeric hyaluronan (Yeung, Hill, Janicka, & Petillo, 2000).
Crystal Structure and Solid State NMR Analysis :
- Detailed crystal structure and solid state NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline, and N-ethylaniline were conducted to understand the structural properties of these compounds (Temeriusz et al., 2001).
Synthesis of MUG (4-methylumbelliferyl-β-D-glucopyranosiduronic acid) :
- A novel synthetic route was developed for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid from 4-methylumbelliferyl-β-D-glucopyranoside, highlighting the transformation processes and yield optimization (López-López et al., 2007).
Koenigs-Knorr Reaction for Protected Alkyl Glucuronides :
- The Koenigs-Knorr reaction was utilized for the synthesis of protected alkyl glucuronides, providing essential crystal structures and high-resolution NMR data for further chemical analysis (Mönch et al., 2012).
Synthesis of Drug Metabolites and Urine Drug Metabolites :
- The synthesis of drug metabolites, specifically phenolic glucuronides, was conducted to facilitate material acquisition for drug metabolism studies, using glycosyl donors for substantial yield and purity (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Synthesis of Glycosyl Amino Acid Building Blocks :
- The synthesis of protected glycosyl amino acid building blocks was achieved through the copper-catalyzed 1,3-dipolar cycloaddition reaction, leading to a combinatorial library of glycotetrapeptides for lectin-binding affinity studies (Günther, Schips, & Ziegler, 2008).
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28-,29+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYMWJYXANQKR-JEGSXUJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858365 |
Source
|
Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
490028-19-8 |
Source
|
Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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